Mulberrofuran C

Vue d'ensemble

Description

Mulberrofuran C Synthesis Analysis

The synthesis of mulberrofuran C involves a biomimetic intermolecular Diels-Alder cycloaddition, which is a key step in the formation of heptamethyl ethers of mulberry Diels-Alder adducts like chalcomoracin and mulberrofuran J. This reaction requires a dehydroprenylphenol diene derived from an isoprenoid-substituted phenolic compound and an alpha,beta-unsaturated alkene from a chalcone as the dienophile. The presence of a free phenol in the 2'-hydroxychalcone is critical for the success of the Diels-Alder reaction .

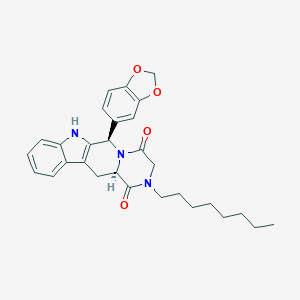

Molecular Structure Analysis

Mulberrofuran G and its isomer, isomulberrofuran G, are Diels-Alder-type adducts isolated from Morus alba L. Their structures were elucidated using extensive NMR and MS spectroscopic analyses. The mass spectrometric fragmentation study, particularly using high-resolution ESI multistage tandem mass spectrometry, revealed characteristic ions at m/z 451 and 439, which serve as diagnostic ions for these compounds .

Chemical Reactions Analysis

Mulberrofuran G has been shown to exhibit moderate activity in inhibiting hepatitis B virus (HBV) DNA replication. This biological activity is quantified by an IC50 value of 3.99 µM in vitro, indicating its potential as an antiviral agent . Additionally, mulberrofuran G has been identified as a potent inhibitor of the SARS-CoV-2 spike protein, suggesting its potential as a therapeutic agent against COVID-19 by inhibiting virus-cell adhesion and entry .

Physical and Chemical Properties Analysis

The physical and chemical properties of mulberrofurans are closely related to their molecular structure, which is characterized by the presence of a 2-arylbenzofuran core. This core is a result of the Diels-Alder reaction between chalcone derivatives and dehydroprenyl-2-arylbenzofuran derivatives. The optically active nature of some mulberrofurans, such as mulberrofurans K and O, indicates that they may exist in different enantiomeric forms . The neuroprotective effects of mulberrofuran G, as demonstrated in models of cerebral ischemia, are attributed to its ability to inhibit NOX4-mediated ROS generation and ER stress .

Applications De Recherche Scientifique

1. Inhibition of Hepatitis A Virus Enzymes

- Application Summary: Mulberrofuran C has been identified as a potent inhibitor of two major enzymes of the Hepatitis A virus (HAV): 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP). These enzymes play crucial roles in viral maturation, infectivity, replication, and transcription .

- Methods of Application: The identification process involved structure-based virtual screening using the NPACT database, which contains a collection of plant-derived natural compounds. The screening procedure identified Mulberrofuran C as a potential inhibitor that could bind to both the 3C pro and RdRP enzymes . The bound complexes were then subjected to molecular dynamics simulations and Density Functional Theory (DFT) studies .

- Results: The Mulberrofuran C bound 3C pro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex MD simulations . The compound also had better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3C pro and RdRP, respectively .

2. Health Benefits and Application in Food Industry

- Application Summary: Mulberry, the plant from which Mulberrofuran C is derived, has gained importance due to its phytochemical composition and beneficial effects on human health, including antioxidant, anticancer, antidiabetic, and immunomodulatory effects .

- Methods of Application: Different botanical parts of the Morus species (fruits, leaves, twigs, roots) are considered a rich source of secondary metabolites, including Mulberrofuran C . These parts are used in the food industry to develop novel, functional food with multiple health-promoting effects .

- Results: The exploitation of mulberry in the food industry has shown promising results in terms of developing functional food with health-promoting effects .

1. Inhibition of Hepatitis A Virus Enzymes

- Application Summary: Mulberrofuran C has been identified as a potent inhibitor of two major enzymes of the Hepatitis A virus (HAV): 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP). These enzymes play crucial roles in viral maturation, infectivity, replication, and transcription .

- Methods of Application: The identification process involved structure-based virtual screening using the NPACT database, which contains a collection of plant-derived natural compounds. The screening procedure identified Mulberrofuran C as a potential inhibitor that could bind to both the 3C pro and RdRP enzymes . The bound complexes were then subjected to molecular dynamics simulations and Density Functional Theory (DFT) studies .

- Results: The Mulberrofuran C bound 3C pro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex MD simulations . The compound also had better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3C pro and RdRP, respectively .

2. Health Benefits and Application in Food Industry

- Application Summary: Mulberry, the plant from which Mulberrofuran C is derived, has gained importance due to its phytochemical composition and beneficial effects on human health, including antioxidant, anticancer, antidiabetic, and immunomodulatory effects .

- Methods of Application: Different botanical parts of the Morus species (fruits, leaves, twigs, roots) are considered a rich source of secondary metabolites, including Mulberrofuran C . These parts are used in the food industry to develop novel, functional food with multiple health-promoting effects .

- Results: The exploitation of mulberry in the food industry has shown promising results in terms of developing functional food with health-promoting effects .

Safety And Hazards

When handling Mulberrofuran C, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGKDESIYCVAOP-UNTHUGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999250 | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mulberrofuran C | |

CAS RN |

77996-04-4 | |

| Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)